molecular formula C8H9CuS B12558827 copper(1+);ethylsulfanylbenzene CAS No. 192625-62-0

copper(1+);ethylsulfanylbenzene

Cat. No.: B12558827
CAS No.: 192625-62-0
M. Wt: 200.77 g/mol
InChI Key: HVALRRNWPURPOS-UHFFFAOYSA-N
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Description

Significance of Copper(I) Complexes in Modern Chemical Research

Copper(I) ions, with their d10 electron configuration, exhibit a rich and varied coordination chemistry, forming complexes with a range of coordination numbers and geometries, most commonly tetrahedral. The unique electronic and structural properties of copper(I) complexes make them highly valuable in various chemical domains. Their ability to participate in one-electron redox processes is fundamental to their catalytic activity in a wide array of organic transformations, including atom transfer radical polymerization (ATRP), Ullmann-type coupling reactions, and "click chemistry". stthomas.edunih.gov In materials science, the photoluminescent properties of certain copper(I) complexes have led to their investigation as components in light-emitting diodes (LEDs) and sensors. rsc.orgyoutube.com Furthermore, the biological relevance of copper, where it cycles between the +1 and +2 oxidation states in numerous enzymatic processes, has spurred interest in synthetic copper(I) complexes as models for understanding these vital functions. nih.govcapes.gov.brnih.gov

Role of Thioether Ligands, including Ethylsulfanylbenzene, in Transition Metal Coordination Chemistry

Thioether ligands, characterized by a sulfur atom bonded to two alkyl or aryl groups, are versatile coordinating agents for transition metals. The sulfur atom in a thioether possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. Compared to their oxygen-containing ether analogues, thioethers are generally softer ligands, a characteristic that, according to Hard-Soft Acid-Base (HSAB) theory, leads to a preference for binding to softer metal ions like copper(I). nih.gov

The coordination of thioether ligands to copper(I) can result in a variety of structural motifs, from simple mononuclear species to complex polynuclear clusters and coordination polymers. acs.orgacs.org The flexibility of the C-S-C bond angle and the potential for the sulfur atom to act as a bridging ligand contribute to this structural diversity. Ethylsulfanylbenzene, as a thioether ligand, combines the features of an alkyl and an aryl substituent on the sulfur atom. This asymmetry can influence the electronic and steric environment around the copper(I) center, potentially tuning the reactivity and physical properties of the resulting complex. The phenyl group can engage in π-interactions, while the ethyl group provides a degree of conformational flexibility.

Historical Context and Current Research Trajectories of Copper(I) Ethylsulfanylbenzene Complexes

The study of copper(I) complexes with simple thioether ligands dates back several decades. Early research focused on the fundamental coordination chemistry, exploring the stoichiometry and basic structural features of these compounds. However, the specific investigation of copper(I) complexes with ethylsulfanylbenzene as the primary ligand is less extensively documented in early literature.

Current research into copper(I)-thioether complexes is driven by the desire to develop new catalysts with enhanced efficiency and selectivity. For instance, copper(I) complexes with thioether-containing ligands have been explored as catalysts in cross-coupling reactions for the formation of C-S bonds, a crucial transformation in the synthesis of pharmaceuticals and organic materials. acs.orgnih.govberkeley.edu The reactivity of these complexes towards small molecules, such as dioxygen, is also an area of active investigation, with implications for understanding oxidative processes in both biological and industrial contexts. rsc.orgresearchgate.net While specific research trajectories for copper(I)-ethylsulfanylbenzene are not as defined as for other ligand systems, the principles derived from the study of related copper(I)-thioether and copper(I)-thiolate complexes provide a strong foundation for future explorations. acs.orgnih.gov The synthesis and characterization of well-defined copper(I)-ethylsulfanylbenzene complexes would allow for a systematic investigation of their catalytic potential and reactivity patterns.

Properties

CAS No.

192625-62-0

Molecular Formula

C8H9CuS

Molecular Weight

200.77 g/mol

IUPAC Name

copper(1+);ethylsulfanylbenzene

InChI

InChI=1S/C8H9S.Cu/c1-2-9-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1

InChI Key

HVALRRNWPURPOS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=[C-]1.[Cu+]

Origin of Product

United States

Synthetic Methodologies for Copper I Ethylsulfanylbenzene Complexes

Direct Coordination Approaches

Direct coordination represents a primary strategy for synthesizing copper(I) thiophenolate complexes. This involves the direct reaction of a copper(I) source with a thiophenol derivative, often in the presence of ancillary ligands to stabilize the resulting complex. These methods can be broadly categorized into solution-phase protocols and solid-state mechanochemical techniques.

Solution-Phase Synthetic Protocols

Solution-phase synthesis is the most common method for preparing copper(I) thiophenolate complexes. These protocols offer excellent control over reaction conditions and facilitate the isolation of pure products.

A prevalent method involves the reaction of a copper(I) precursor, such as copper(I) tert-butoxide ([CuOtBu]₄), with a thiol in an appropriate solvent. For instance, copper(I) thiophenolate complexes featuring ancillary ligands like 1,10-phenanthroline (B135089) (phen) have been synthesized in high yields (81-86%). nih.gov The general procedure involves first reacting the copper(I) precursor with the dative ligand, followed by the addition of the specific arenethiol. nih.govberkeley.edu For example, the complex [(phen)Cu(μ-SC₆H₅)]₂ is prepared by adding a THF solution of 1,10-phenanthroline to a THF solution of [CuOtBu]₄, stirring the mixture, and then adding a THF solution of thiophenol. nih.gov This results in the immediate precipitation of the product as a red-brown solid. nih.gov

Another approach utilizes the reduction of copper(II) salts in the presence of a thiol. wm.edu For example, copper(II) sulfate (B86663) can be reduced in aqueous ammonia, followed by the addition of the thiol to produce the copper(I) thiolate. wm.edu This method is convenient for synthesizing various copper(I) salts. wm.edu

The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) being commonly used due to its ability to dissolve the reactants and facilitate the precipitation of the product upon completion of the reaction or with the addition of a less polar co-solvent like pentane. nih.gov

Interactive Table: Solution-Phase Synthesis of Copper(I) Thiophenolate Complexes
Copper(I) PrecursorLigandThiolSolventYieldReference
[CuOtBu]₄1,10-phenanthrolineThiophenolTHF81% nih.gov
[CuOtBu]₄1,10-phenanthrolinep-ThiocresolTHF- nih.gov
[CuOtBu]₄2,9-dimethyl-1,10-phenanthrolinep-ThiocresolTHF- nih.gov
CuCl2,9-dimethyl-1,10-phenanthrolinePotassium benzylthiolateTHF92% nih.gov
Copper(II) Sulfate-Various thiolsAqueous AmmoniaGood to Excellent wm.edu

Mechanochemical Synthesis Techniques for Solid-State Preparation

Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-phase methods, aligning with the principles of green chemistry. youtube.com This technique utilizes mechanical force, such as grinding or milling, to initiate chemical reactions between solid reactants. youtube.comrsc.org

While specific examples for the mechanochemical synthesis of the parent copper(I) ethylsulfanylbenzene are not extensively detailed in the provided results, the principles of mechanochemistry are broadly applicable to the synthesis of metal-organic materials. rsc.org For instance, a one-pot, three-component mechanochemical reaction involving 2-oxo aldehydes, amines, and thiols has been developed for the synthesis of α,α-amino thioketones. acs.org This catalyst-free method proceeds via liquid-assisted grinding (LAG), where a small amount of liquid enhances the reaction. rsc.orgacs.org This demonstrates the potential for developing similar solvent-free methods for copper(I) thiolate complexes, which would involve milling a solid copper(I) salt directly with thiophenol, possibly with a catalytic amount of a liquid grinding assistant. rsc.org

Ligand Exchange and Transmetalation Strategies

Ligand exchange and transmetalation offer alternative synthetic pathways to copper(I) thiophenolate complexes, often providing access to complexes that are difficult to obtain through direct coordination.

Ligand exchange involves the substitution of one or more ligands in an existing coordination complex with another ligand. While the search results discuss ligand exchange in the context of copper complexes with other ligands, the direct application to forming copper(I) thiophenolate from another copper complex by exchanging with a thiol is a fundamental reaction in coordination chemistry. youtube.com For example, a pre-formed copper complex could be treated with an excess of thiophenol or its salt to displace the original ligands and form the more stable thiophenolate complex, driven by the strong affinity between the soft copper(I) center and the soft sulfur donor. wm.edu

Transmetalation is a key step in many catalytic cycles and can also be employed for synthesis. This process involves the transfer of an organic group from one metal to another. In the context of copper(I) thiophenolate synthesis, a thiolate group could be transferred from a different metal salt (e.g., KSCH₂C₆H₅) to a copper(I) source like CuCl. nih.gov This method has been successfully used to prepare an anionic tetranuclear copper(I) cluster. nih.gov Furthermore, computational studies have explored the feasibility of transmetalation between Cu(I) and Cu(III) species, highlighting the complex electron transfer dynamics that can occur in copper-catalyzed reactions. nih.gov Copper(I) thiophenolate itself can also be used in transmetalation reactions, for example, in the synthesis of chloro-Cu(I)-N-heterocyclic carbene (NHC) complexes from chloro-Ag(I)-NHCs. researchgate.net

Precursor Selection and Optimization of Reaction Conditions

The selection of appropriate precursors and the optimization of reaction conditions are paramount for the successful synthesis of copper(I) thiophenolate complexes, influencing yield, purity, and reaction time.

Precursor Selection:

Copper(I) Sources: A variety of copper(I) precursors are available, including copper(I) halides (CuCl, CuBr, CuI), copper(I) oxide (Cu₂O), and copper(I) tert-butoxide ([CuOtBu]₄). nih.govmdpi.com The choice of precursor can depend on its solubility in the chosen solvent system and its reactivity. For instance, [CuOtBu]₄ is often used for its high reactivity. nih.gov Copper(I) thiophenolate itself is a commercially available reagent and can serve as a precursor for other organocopper complexes. lookchem.comsigmaaldrich.com

Thiol Sources: Thiophenol and its derivatives are the direct sources of the ethylsulfanylbenzene ligand. nih.gov Alternatively, the corresponding thiolate salts, such as potassium or sodium thiophenolate, can be used, particularly in transmetalation reactions. nih.gov

Ancillary Ligands: The stability and solubility of copper(I) thiophenolate complexes can be enhanced by the addition of ancillary ligands. nih.gov Common choices include nitrogen-based ligands like 1,10-phenanthroline and its derivatives, and phosphorus-based ligands such as phosphines. berkeley.eduwm.edu These ligands prevent the aggregation of the metal and can influence the structure of the final complex. nih.gov

Optimization of Reaction Conditions:

Solvent: The choice of solvent is critical. THF is a common solvent for these reactions. nih.gov In some cases, reactions are performed in dimethyl sulfoxide (B87167) (DMSO) or dioxane, especially for catalytic applications. nih.govmdpi.com

Temperature: Many syntheses of copper(I) thiophenolate complexes are conducted at room temperature. nih.gov However, in catalytic C-S coupling reactions that may involve the in-situ formation of these complexes, higher temperatures (e.g., 60 °C to 110 °C) are often employed. mdpi.comrsc.org

Base: In reactions involving aryl halides and thiols to form C-S bonds, a base is often required to deprotonate the thiol. mdpi.com Common bases include cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu). mdpi.comrsc.org

Atmosphere: Due to the potential for oxidation of copper(I) to copper(II), these reactions are typically carried out under an inert atmosphere, such as nitrogen or argon. rsc.org

Interactive Table: Key Parameters for Optimization
ParameterOptions/ConsiderationsRationaleReferences
Copper(I) Precursor CuCl, CuBr, CuI, [CuOtBu]₄, Cu₂OReactivity, solubility, availability nih.govmdpi.com
Ancillary Ligand 1,10-phenanthroline, PhosphinesStability, solubility, structural control berkeley.eduwm.edu
Solvent THF, DMSO, DioxaneSolubilizes reactants, facilitates product isolation nih.govmdpi.com
Base Cs₂CO₃, NaOtBuDeprotonation of thiol in coupling reactions mdpi.comrsc.org
Temperature Room temperature to 110 °CAffects reaction rate and complex stability nih.govmdpi.com

Structural Elucidation and Coordination Geometry of Copper I Ethylsulfanylbenzene Complexes

Solid-State Structural Characterization

The solid-state structures of copper(I) ethylsulfanylbenzene complexes reveal a fascinating array of architectures, largely dictated by the coordination environment of the copper(I) center and the nature of any ancillary ligands present.

X-ray Diffraction Studies of Crystalline Architectures

Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional arrangements of atoms in the crystalline state. Studies on copper(I) thiophenolate complexes have revealed a variety of structural motifs, including dimers, tetramers, and polymers. wm.eduescholarship.orgnih.gov

For instance, the complex [(phen)Cu(μ-SC₆H₅)]₂ (where phen is 1,10-phenanthroline) was shown to adopt a neutral dimeric structure. nih.gov This dimer features a planar Cu₂S₂ ring formed by the bridging sulfur atoms of the thiophenolate ligands. nih.gov In contrast, a tetranuclear ionic structure was observed for [(Me₂phen)₃K]₂[Cu₄(μ-SCH₂C₆H₅)₆], where the dative phenanthroline ligand is bound to the potassium cation. nih.gov

The steric bulk of the ligands plays a crucial role in determining the final architecture. The use of very bulky terphenyl thiols (HSAr) in reactions with mesitylcopper(I) yielded two-coordinate, dimeric copper thiolato species {CuSAr}₂. escholarship.org These complexes exhibit centrosymmetric dimeric structures with a planar Cu₂S₂ core. escholarship.org Further investigation with varying stoichiometry led to the formation of heteroleptic aryl Cu(I) thiolato compounds with the formula {Cu₂(SAr*)Mes}₂, which feature tetrametallic Cu₄ cores. escholarship.org

Interestingly, the arrangement of ligands within these clusters can be counterintuitive. While less bulky thiolato ligands lead to the expected alternating bridging patterns, bulkier ligands can result in a previously unknown arrangement where two thiolato ligands are adjacent to each other, a phenomenon attributed to London dispersion forces. escholarship.org

The reaction of CuI with 2,2′-dithiobis(5-nitropyridine) under solvothermal conditions resulted in the formation of a distorted octahedral Cu₆S₆ cluster, where the 5-nitropyridine-2-thiolate moiety acts as a μ₃-bridging ligand. acs.org

Table 1: Crystallographic Data for Selected Copper(I) Thiophenolate Complexes
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
[(phen)Cu(μ-SC₆H₅)]₂MonoclinicP2₁/nNeutral dimer with planar Cu₂S₂ ring nih.gov
{CuSAr}₂ (Ar = bulky terphenyl)--Dimeric with planar Cu₂S₂ core escholarship.org
{Cu₂(SAr*)Mes}₂--Tetrametallic Cu₄ core escholarship.org
Cu₆S₆ cluster with 5-nitropyridine-2-thiolateTrigonalR3Distorted octahedral Cu₆S₆ core acs.org

Analysis of Copper(I) Coordination Geometries and Bond Lengths

The d¹⁰ electronic configuration of copper(I) allows for a variety of coordination geometries, with tetrahedral and linear being the most common. nih.gov In many structurally characterized copper(I) thiolate complexes, the copper atom exhibits a pseudotetrahedral coordination geometry. For example, in [(phen)Cu(μ-SC₆H₅)]₂, each copper atom is ligated by one phenanthroline ligand and bridged by the sulfur atoms of two thiophenolato ligands. nih.gov

The bond lengths within these complexes provide valuable insights into the nature of the metal-ligand interactions. In the dimeric complex [Cu₂(MBT)₂(DPPE)₃]·Et₂O (where MBT is 2-mercaptobenzothiazole (B37678) and DPPE is 1,2-bis(diphenylphosphino)ethane), the copper centers are bridged by a DPPE ligand, and each copper is also chelated by another DPPE ligand and coordinated to a MBT ligand through the thiolate sulfur atom. wm.edu

In the Cu₆S₆ cluster formed with 5-nitropyridine-2-thiol, each copper(I) ion is coordinated to two sulfur atoms and one nitrogen atom from three different ligand molecules. The Cu–S bond distances are in the range of 2.249–2.250 Å, and the Cu–N distance is 2.053 Å. acs.org The arrangement of copper atoms bridged by sulfur atoms results in a pair of staggered Cu₃S₃ rings, forming the distorted octahedral core. acs.org

A study of β-thioketiminate copper(I) complex trimers, [LCu¹]₃, showed that intramolecular cuprophilicity (Cu···Cu short contacts) is primarily governed by the size of N-aryl ortho-substituents. rsc.org

Table 2: Selected Bond Lengths (Å) in Copper(I) Thiophenolate Complexes
ComplexBondBond Length (Å)Reference
Cu₆S₆ clusterCu–S2.249–2.250 acs.org
Cu₆S₆ clusterCu–N2.053 acs.org
[Cu₂(MBT)₂(DPPE)₃]·Et₂O-- wm.edu
[(phen)Cu(μ-SC₆H₅)]₂-- nih.gov

Influence of Ligand Conformation and Steric Effects on Structure

The conformation and steric bulk of the ligands have a profound impact on the structure of copper(I) complexes. uu.nlrsc.org The use of sterically demanding ligands can prevent the formation of polymeric species and stabilize smaller, more soluble clusters. rsc.org For example, the use of bulky terphenyl-based dithiocarboxylate, thiolate, and selenolate ligands allows for the tuning of the number of metal ions in the resulting copper(I) complexes. rsc.org

In a series of β-thioketiminate copper(I) complex trimers, modifications to the ligand framework with electron-withdrawing or electron-donating groups, as well as bulky substituents, significantly impacted the Cu···Cu short contacts. rsc.org The size of the N-aryl ortho-substituents was found to be the primary factor governing these intramolecular interactions. rsc.org

The interplay between ligand conformation and coordination geometry is also evident in conformationally dynamic copper complexes. nih.govrsc.org For copper(I) complexes with dipicolylaniline (dpaR) ligands, an equilibrium between two conformers can exist in solution at room temperature. rsc.org This dynamic behavior is crucial for understanding redox-triggered conformational changes at the copper center. rsc.org

Furthermore, the steric strain around the copper(I) center in complexes like [Cu(NNR)₂]⁺, where NNR is a diimine ligand substituted in the α-positions, can significantly affect their excited-state properties. acs.org Increased steric strain can lead to longer emission lifetimes and higher quantum yields, but it can also compromise the stability of the coordination sphere. acs.org

Solution-Phase Structural Characterization

While solid-state structures provide a static picture, understanding the behavior of these complexes in solution is crucial for comprehending their reactivity and role in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes of Ligand Environment in Diamagnetic Copper(I) Complexes

Copper(I) complexes are typically diamagnetic, making them amenable to study by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful techniques for probing the ligand environment and the coordination of the metal center in solution. nih.gov

For diamagnetic copper(I) thiophenolates, the NMR spectra provide valuable information about the symmetry and fluxional behavior of the complexes in solution. nih.gov The chemical shifts of the ligand protons and carbons can indicate the coordination of the thiolate to the copper center.

In a study of Cu(I) complexes with bidentate or tetradentate Schiff base ligands, the magnitude of the ¹⁵N imine coordination shifts was found to be strongly affected by the nature of the heterocycle in the complexes. nih.gov These trends showed a good correlation with the Cu–N imine bond lengths obtained from single-crystal X-ray diffraction. nih.gov

Variable-temperature NMR experiments can reveal dynamic processes, such as ligand exchange or conformational changes. rsc.orgacs.org For some copper(I) complexes, these experiments have shown a temperature-dependent interconversion between different aggregated species, such as monomers, dimers, and higher aggregates. nih.gov

Table 3: Representative ¹H NMR Data
Compound/LigandSolventChemical Shift (ppm)AssignmentReference
Thiophenol-7.0-7.5Aromatic protons chemicalbook.com
[(phen)Cu(μ-SC₆H₅)]₂DMSO-d₆-- nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation State Analysis in Solution

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method, often nicknamed "chromatography by NMR," is particularly useful for studying the aggregation state of complexes in solution. nih.gov

By measuring the diffusion coefficients of copper(I) ethylsulfanylbenzene complexes, it is possible to determine their effective size in solution and thus infer their aggregation number (i.e., whether they exist as monomers, dimers, or larger oligomers). nih.govnih.gov This is crucial because the aggregation state can significantly influence the reactivity of the complex.

For example, DOSY experiments, in combination with variable-temperature NMR, have revealed that some copper(I) Schiff base complexes undergo a temperature-dependent interconversion between monomeric, dimeric, and higher aggregated forms in solution. nih.gov The ability to characterize these equilibria is essential for understanding the speciation of the active catalyst in a reaction mixture.

Spectroscopic Investigations of Electronic Structure and Bonding

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of copper(I) thiolate complexes, including copper(1+);ethylsulfanylbenzene. While colorless, indicating no significant absorption in the visible region, these complexes exhibit characteristic and intense absorption bands in the ultraviolet range. nih.gov These absorptions are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the sulfur p-orbitals of the thiolate ligand to the unoccupied orbitals of the copper(I) center. nih.govrsc.org

The position and intensity of these LMCT bands are sensitive to the coordination environment of the copper(I) ion. For instance, an intense band is typically observed around 263 nm, which is characteristic of the S⁻ to Cu(I) charge transfer transition. rsc.org The intensity of this band, often expressed as the molar extinction coefficient (ε), can provide information about the number of copper-thiolate bonds present in the complex. rsc.org Extinction coefficients in the range of 6000–7000 M⁻¹ cm⁻¹ per bound Cu(I) ion are typical for thiolate-Cu(I) complexes. rsc.org

In some polynuclear copper(I) thiolate clusters, multiple LMCT bands may be observed, reflecting the different coordination modes of the thiolate ligands and the electronic interactions between the copper centers. researchgate.net The analysis of these electronic transitions, often aided by theoretical calculations like time-dependent density functional theory (TD-DFT), is crucial for understanding the photophysical properties and the nature of the frontier molecular orbitals in these complexes. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Copper(I) Thiolate Complexes

Transition Type Typical Wavelength (λ_max) Molar Extinction Coefficient (ε) per Cu(I) Reference
S⁻ → Cu(I) LMCT ~263 - 300 nm ~6000–7000 M⁻¹ cm⁻¹ nih.govrsc.org
Cluster-based (M+L)LCT Variable (low energy) - researchgate.net

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes and Ligand Binding

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. nih.gov In the context of this compound, these techniques are particularly useful for characterizing the vibrations of the ethylsulfanylbenzene ligand and probing the formation of the copper-sulfur bond.

IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, such as the stretching and bending of polar bonds. nih.govyoutube.com Raman spectroscopy, on the other hand, is sensitive to vibrations that cause a change in the polarizability of the molecule, making it particularly effective for studying symmetric bonds and skeletal structures, including C-S and S-S bonds. nih.govyoutube.com

Key vibrational modes to consider in the analysis of this compound complexes include:

C-S Stretching: The C-S stretching vibration, typically observed in the 600-800 cm⁻¹ region in free thiols, can shift upon coordination to the copper(I) ion. This shift provides direct evidence of ligand binding and can offer information about the strength of the Cu-S bond.

Aromatic C-H and C=C Vibrations: The characteristic stretching and bending vibrations of the benzene (B151609) ring of the ligand can be observed in both IR and Raman spectra. Changes in the positions and intensities of these bands upon complexation can indicate electronic effects transmitted through the sulfur atom to the aromatic ring.

Cu-S Stretching: The direct observation of the Cu-S stretching vibration, which occurs in the far-IR and low-frequency Raman region (typically below 400 cm⁻¹), is a definitive indicator of complex formation. znaturforsch.comresearchgate.net The frequency of this mode is directly related to the force constant of the Cu-S bond.

The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive vibrational analysis, as some modes may be active in one technique but not the other (the rule of mutual exclusion for centrosymmetric molecules). nih.gov

Table 2: Selected Vibrational Modes for Analysis of this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Significance
Aromatic C-H Stretch 3000 - 3100 IR, Raman Ligand integrity
Aliphatic C-H Stretch 2850 - 3000 IR, Raman Ligand integrity
Aromatic C=C Stretch 1400 - 1600 IR, Raman Ligand electronic structure
C-S Stretch 600 - 800 Raman Ligand binding
Cu-S Stretch < 400 Far-IR, Raman Direct evidence of coordination

Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Paramagnetic Intermediates or Impurities

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The copper(I) ion has a d¹⁰ electronic configuration, making it diamagnetic and therefore EPR silent. mdpi.comnih.gov However, EPR spectroscopy is an invaluable tool in the study of this compound complexes for the detection and characterization of paramagnetic Cu(II) (d⁹) species. ethz.chmdpi.com

The presence of Cu(II) can arise from several sources:

Impurities: Starting copper salts or the final complex may contain trace amounts of Cu(II) impurities.

Oxidation: Copper(I) thiolates can be susceptible to oxidation, leading to the formation of Cu(II) species. nih.gov

Reaction Intermediates: Some reactions involving copper(I) thiolates may proceed through transient paramagnetic intermediates.

When a Cu(II) species is present, its EPR spectrum provides a wealth of information about its electronic structure and coordination environment. researchgate.net The spectrum is characterized by the g-tensor and hyperfine coupling constants (A-tensor) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2). ethz.ch The principal values of the g and A tensors are sensitive to the geometry of the Cu(II) center and the nature of the coordinating ligands. mdpi.com For example, the EPR parameters can distinguish between different coordination geometries, such as square planar or distorted tetrahedral. researchgate.net

Therefore, while EPR does not directly observe the Cu(I) center in the primary complex, it serves as a highly sensitive probe for paramagnetic impurities or reaction byproducts, providing crucial information about the stability and purity of this compound samples. mdpi.comnih.gov

Advanced X-ray Absorption Spectroscopy (XAS) for Probing Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For this compound, XAS at the copper K-edge (and also the sulfur K-edge) is particularly insightful. nih.govresearchgate.net

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region, which encompasses the absorption edge and the region up to ~50 eV above it, is sensitive to the oxidation state and coordination geometry of the copper atom. nih.govacs.org The energy of the absorption edge shifts to higher values as the oxidation state of the copper increases. researchgate.net For Cu(I) complexes, a characteristic pre-edge feature around 8987 eV, assigned to a 1s → 4p transition, is often observed. acs.orgresearchgate.net The intensity and shape of this feature are dependent on the coordination number and symmetry of the Cu(I) center. researchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region consists of oscillations on the high-energy side of the absorption edge. nih.gov Analysis of these oscillations can yield precise information about the number, type, and distances of the atoms in the immediate vicinity of the absorbing copper atom. This allows for the determination of Cu-S bond lengths and the coordination number of the copper center with high accuracy. researchgate.netacs.org

By combining XANES and EXAFS analysis, a detailed picture of the local environment around the copper(I) ion in ethylsulfanylbenzene complexes can be constructed, even in non-crystalline samples. nih.govnih.gov

Table 3: Information Derived from XAS of Copper(I) Thiolate Complexes

XAS Region Information Obtained Typical Features for Cu(I)-S Complexes Reference
XANES Oxidation State, Coordination Geometry Edge position characteristic of Cu(I); Pre-edge feature at ~8987 eV (1s → 4p) researchgate.netacs.orgresearchgate.net
EXAFS Bond Lengths (e.g., Cu-S), Coordination Number Determination of Cu-S distances and number of sulfur neighbors nih.govresearchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound complexes. nih.govacs.org Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for the analysis of these types of coordination compounds, as they can transfer ions from solution into the gas phase with minimal fragmentation. acs.org

The mass spectrum provides the mass-to-charge ratio (m/z) of the intact molecular ion, allowing for the verification of the complex's stoichiometry. nih.gov Furthermore, the isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) provides a characteristic signature that aids in the identification of copper-containing fragments.

Tandem mass spectrometry (MS/MS), which involves the isolation of a specific precursor ion and its subsequent fragmentation, is a powerful tool for structural elucidation. nih.gov Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion is collided with an inert gas, leading to the breaking of chemical bonds. nih.gov The analysis of the resulting fragment ions can reveal information about the connectivity of the complex and the relative strengths of the bonds. For copper(I) thiolate complexes, fragmentation may involve the loss of ligands or the cleavage of bonds within the ligand itself. acs.orglibretexts.org Studying these fragmentation patterns helps in understanding the intrinsic stability of the complex and its constituent parts. nih.govresearchgate.net

Table 4: Application of Mass Spectrometry to this compound Complexes

MS Technique Information Provided Expected Observations Reference
ESI-MS Molecular Weight, Stoichiometry Detection of the molecular ion [Cu(SEtPh)]⁺ and/or related cluster ions. Characteristic copper isotopic pattern. nih.govacs.org
MS/MS (CID) Fragmentation Pathways, Structural Information Loss of the ethylsulfanylbenzene ligand, fragmentation of the ligand. nih.govnih.gov

Electronic Structure and Redox Properties of Copper I Ethylsulfanylbenzene Complexes

Electrochemical Behavior and Redox Potentials

The electrochemical behavior of copper complexes is fundamentally defined by the Cu(II)/Cu(I) redox couple. The potential at which this electron transfer occurs is a critical parameter, and for copper-sulfur complexes, it is known to be highly sensitive to the coordination environment.

Cyclic voltammetry is the primary technique used to probe these redox properties. In a typical experiment, the potential is swept, and the resulting current is measured to identify oxidative and reductive events. For copper(I) thioether complexes, the key event is the oxidation from Cu(I) to Cu(II). Studies on various copper(I) complexes with sulfur-containing ligands show that these systems undergo quasi-reversible to irreversible one-electron redox processes.

The redox potential of the Cu(II)/Cu(I) couple in complexes with thioether ligands is generally high (more positive) compared to complexes with nitrogen or oxygen donors. This indicates that the copper(I) state is stabilized by the soft sulfur donor. For instance, research on copper complexes with mixed nitrogen and thioether donor ligands demonstrates that increasing the number of thioether sulfur atoms in the coordination sphere leads to more positive redox potentials. nih.govchemscene.com This stabilization of Cu(I) is a hallmark of thioether coordination. For example, a copper(I) complex with a tripod [N2S2] ligand, N,N-(2-pyridylmethyl)bis(2-methyl-thiobenzyl)amine, showed a Cu(II)/Cu(I) half-wave potential (E1/2) of +0.23 V versus the ferrocene/ferrocenium (Fc+/Fc) couple in dichloromethane. nih.gov Another study on macrocyclic ligands with N2S2 donor sets found that Cu(II)/Cu(I) redox potentials can span a wide range, from -170 mV to +660 mV versus the Normal Hydrogen Electrode (NHE), highlighting the profound influence of the ligand's specific structure. chemscene.com

Based on these analogous systems, the copper(I) ethylsulfanylbenzene complex is expected to display a quasi-reversible oxidation wave at a relatively positive potential. The exact value would be influenced by the solvent and the specific geometry of the complex formed.

Table 1: Redox Potentials of Selected Analogous Copper-Sulfur Complexes

Complex/Ligand SystemRedox CouplePotential (E½ or E°')Reference ElectrodeSolventCitation
[Cu(N2(SMe)2)]+Cu(II)/Cu(I)+0.23 VFc+/FcDichloromethane nih.gov
Cu complex with (py)2S2 macrocycleCu(II)/Cu(I)+400 to +660 mVNHEAcetonitrile/Water chemscene.com
[Cu(phen)2]2+Cu(II)/Cu(I)+190 mV (reduction)NHEAqueous nih.gov
[Cu(dafo)2]2+Cu(II)/Cu(I)+1.1 VNHEAqueous nih.gov
Aβ(1-42)-Cu ComplexCu(II)/Cu(I)+0.28 VNHE--- wikipedia.org

This table is generated based on data from analogous copper complexes to infer the potential behavior of copper(I) ethylsulfanylbenzene.

Influence of Ligand Environment on Copper Oxidation State Stability and Transitions

The stability of the copper(I) oxidation state and the energy required to transition to copper(II) are critically dependent on the ligand environment. The principles of hard and soft acids and bases (HSAB) are particularly relevant here. Cu(I) is a soft acid and therefore forms more stable complexes with soft bases, such as the sulfur atom in a thioether like ethylsulfanylbenzene. mdpi.com In contrast, Cu(II) is a borderline hard acid and has a stronger affinity for harder donors like nitrogen or oxygen. mdpi.com

This difference in affinity is the primary reason why the ligand environment has such a dramatic effect on the redox potential.

Donor Atom Identity : Replacing nitrogen donors with sulfur donors in the coordination sphere of a copper complex systematically increases the Cu(II)/Cu(I) redox potential. nih.govchemscene.com This is because the sulfur donor preferentially stabilizes the Cu(I) state, making it more difficult to oxidize. The transformation from a thiolate-copper complex to its thioether analogue can elevate the redox potential by as much as 0.5 V. nih.gov

Coordination Geometry : The geometry of the complex plays a crucial role. Cu(I) (a d¹⁰ ion) prefers a tetrahedral or linear coordination geometry, while Cu(II) (a d⁹ ion) typically favors square planar or distorted octahedral geometries. Ligands that can accommodate the geometric preferences of Cu(I) will stabilize it, resulting in a higher redox potential. chemscene.commdpi.com For example, in macrocyclic ligands, a flexible ring that can adopt a pseudotetrahedral geometry for the Cu(I) form leads to a higher E1/2 value compared to a more rigid ligand that cannot. nih.gov

Electronic Effects of Ligands : Electron-withdrawing or electron-donating substituents on the ligand framework can fine-tune the electronic properties of the copper center. For instance, in complexes with 1,10-phenanthroline (B135089) derivatives, modifying the ligand to be more electron-deficient (a better π-acceptor) can significantly raise the redox potential. This modification stabilizes the electron-rich Cu(I) center through π-back-bonding, making the complex more resistant to oxidation. nih.gov One study demonstrated a shift of over 900 mV by changing the phenanthroline ligand. nih.gov

For ethylsulfanylbenzene, the soft thioether sulfur donor is expected to confer significant stability to the copper(I) center. The presence of the phenyl ring allows for potential π-interactions, though the flexible ethyl group would likely dominate the steric considerations, favoring a lower coordination number typical for Cu(I).

Theoretical Insights into Electronic Configuration and Bonding Interactions

Density Functional Theory (DFT) calculations provide powerful insights into the electronic structure and bonding of complexes that are difficult to probe experimentally. While no specific DFT studies on copper(I) ethylsulfanylbenzene were found, research on analogous copper-thioether and copper-thiolate systems reveals key features that can be extrapolated. researchgate.net

Electronic Configuration : Copper(I) has a closed-shell d¹⁰ electronic configuration. This results in diamagnetic complexes with no unpaired electrons. The highest occupied molecular orbital (HOMO) in such complexes is typically centered on the metal d-orbitals with significant contribution from the ligand p-orbitals, reflecting the covalent nature of the Cu-S bond. The lowest unoccupied molecular orbital (LUMO) is often a ligand-based π* orbital.

Bonding Interactions : The bond between copper(I) and a thioether sulfur is primarily a σ-donation from a sulfur lone pair into an empty hybrid orbital on the copper ion. There can also be a degree of π-back-bonding, where electron density from the copper d-orbitals is donated into empty σ* orbitals of the ligand, although this is generally less significant for thioethers than for ligands with low-lying π* systems like phenanthrolines. stackexchange.com

Topological Analysis : Methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density distribution. Studies on related copper-sulfur complexes show that the Cu-S bond is a "transit" or "shared-shell" interaction, characteristic of a covalent bond, as opposed to a purely ionic "closed-shell" interaction. DFT calculations can also map the electrostatic potential on the molecule's surface, visualizing regions of charge depletion and concentration that govern intermolecular interactions.

For a hypothetical [Cu(ethylsulfanylbenzene)]+ complex, DFT would likely predict a structure where the Cu-S bond distance is in the range of 2.2-2.3 Å, typical for copper(I)-thioether bonds. stackexchange.com The calculations would confirm the d¹⁰ configuration and the significant covalent character of the copper-sulfur bond, which is fundamental to the stability of the complex and its redox properties.

Reactivity and Mechanistic Pathways of Copper I Ethylsulfanylbenzene Complexes

Ligand Exchange and Substitution Reactions

Ligand exchange is a fundamental process for copper(I) complexes, enabling the assembly of catalytically active species and the progression of catalytic cycles. In aqueous solutions, copper(II) ions are known to undergo rapid ligand exchange, a property that is shared by many copper(I) systems. youtube.comyoutube.com The rate and mechanism of these substitution reactions are influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the coordination geometry of the copper center.

For copper(I) thiolate complexes, ligand exchange is a crucial step in processes like metal ion trafficking in biological systems and in the formation of active catalysts for cross-coupling reactions. acs.org Studies on copper-thiolate-rich proteins have demonstrated that the rates of copper(I) uptake and removal via ligand exchange can vary significantly depending on the protein's structure and the specific ligands involved. acs.org For instance, the use of the high-affinity ligand bathocuproine disulfonic acid (BCS) can be used to quantitatively remove Cu(I) from certain protein binding sites, following the formation of the stable [Cu(BCS)₂]³⁻ complex. acs.org

In synthetic systems, the kinetics of ligand exchange reactions involving copper complexes have been studied to elucidate underlying mechanisms. Often, the reaction rate is dependent on the concentration of both the initial copper complex and the incoming ligand. nih.gov The process can be influenced by protonation/deprotonation equilibria of the ligands, especially in protic solvents. nih.gov The stability of the resulting complex is a primary driving force for the exchange; a new complex that is more stable than the original will favor the substitution process. youtube.com

Table 1: Factors Influencing Ligand Exchange Rates in Copper(I) Complexes

FactorDescriptionImpact on Reaction Rate
Incoming Ligand The chemical nature and concentration of the new ligand.Higher concentration and greater affinity for Cu(I) generally increase the rate.
Leaving Ligand The ligand being replaced from the copper coordination sphere.Weaker binding (more labile) ligands are replaced more quickly.
Solvent The polarity and coordinating ability of the solvent.Coordinating solvents can participate in the mechanism, potentially altering the rate and pathway. acs.org
Coordination Geometry The initial and final arrangement of ligands around the copper ion.The steric and electronic properties of the ligands dictate the preferred geometry and the accessibility of the metal center.
Ancillary Ligands Non-participating ligands that remain coordinated to the metal.These ligands can modulate the electronic properties and steric environment of the copper center, affecting its reactivity. acs.org

Oxidative Addition and Reductive Elimination Processes in Copper(I) Cycles

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles mediated by transition metals, including copper. slideshare.netyoutube.comyoutube.comyoutube.com These processes involve a change in the oxidation state of the metal center. In the context of copper(I) ethylsulfanylbenzene, the cycle typically involves the oxidation of Cu(I) to Cu(III) via oxidative addition, followed by the regeneration of the Cu(I) state through reductive elimination. princeton.edu

Oxidative Addition: This step involves the addition of a substrate (e.g., an aryl halide) to the copper(I) center, which formally increases its oxidation state and coordination number by two. libretexts.orgyoutube.com For copper(I) complexes, this process has historically been considered sluggish compared to palladium or nickel catalysts. princeton.edu Several mechanistic pathways have been proposed for the oxidative addition to a Cu(I) center:

Concerted Mechanism: Involves a three-centered transition state where the bond in the incoming substrate is broken as two new bonds to the metal are formed simultaneously. libretexts.org This is common for non-polarized substrates. libretexts.org

S_N2-type Mechanism: This pathway is common for polarized substrates like alkyl halides. The nucleophilic metal center attacks the less electronegative atom, displacing the more electronegative atom as a leaving group. libretexts.orglibretexts.org

Radical Mechanism: This can occur through a non-chain or chain process, involving single-electron transfer steps. libretexts.org

In the context of C-S cross-coupling reactions, a copper(I) thiolate complex, such as [(phen)Cu(SAr)], reacts with an aryl iodide. nih.gov Kinetic and computational studies on similar systems suggest that the reaction likely proceeds through an oxidative addition/reductive elimination pathway where both the thiolate and the aryl iodide are involved in the rate-determining step. rsc.org The catalytically active species may be an anionic complex like [Cu(SR)₂]⁻, which then undergoes oxidative addition with the aryl halide. rsc.org

Reductive Elimination: This is the microscopic reverse of oxidative addition. youtube.comyoutube.com Two ligands on the high-valent Cu(III) center couple and are eliminated from the coordination sphere, forming a new bond and reducing the metal's oxidation state back to Cu(I). youtube.comprinceton.edu For a C-S coupling reaction, this step would involve the formation of the thioether product from the aryl and thiolate ligands, regenerating the active Cu(I) catalyst. For reductive elimination to occur, the two ligands to be coupled must typically be in a cis orientation to one another. youtube.com

A generalized catalytic cycle for the copper-catalyzed thioetherification of an aryl halide is shown below, highlighting the intermediacy of the copper(I) thiolate complex.

Step 1 (Ligand Exchange): The starting thiol (R-SH) reacts with a Cu(I) source to form the copper(I) thiolate complex, [L_nCu(SR)].

Step 2 (Oxidative Addition): The aryl halide (Ar-X) adds to the Cu(I) thiolate complex, forming a transient Cu(III) intermediate, [L_n(Ar)(X)Cu(SR)].

Step 3 (Reductive Elimination): The aryl and thiolate ligands couple to form the aryl sulfide (B99878) product (Ar-SR), regenerating a Cu(I) complex, [L_nCu(X)].

Step 4 (Catalyst Regeneration): The [L_nCu(X)] complex reacts with another equivalent of thiol to regenerate the initial active catalyst [L_nCu(SR)].

Participation in Radical Reaction Pathways

Beyond the classic two-electron redox cycles, copper(I) thiolate complexes can participate in single-electron transfer (SET) processes, leading to radical intermediates. The sulfur atom of the thiolate ligand is redox-active and can be oxidized to form a thiyl radical (RS•).

In biological systems, the oxidation of the thiolate sulfur in copper(I) thionein by superoxide (B77818) has been shown to generate thiyl radicals, while the copper ion remains in the +1 oxidation state. nih.gov This suggests that the Cu(I) center stabilizes the transient radical, allowing the complex to participate in scavenging oxygen free radicals through a reversible thiolate oxidation-reduction cycle. nih.gov

In synthetic organic chemistry, the mechanism of copper-catalyzed cross-coupling reactions has been investigated for the potential involvement of radical intermediates. nih.gov For the reaction of a copper(I) thiophenolate complex with o-(allyloxy)iodobenzene, the absence of cyclized products suggested that a free aryl radical was not a significant intermediate in that specific thermal reaction. nih.gov However, other studies have provided evidence for radical pathways. A radical approach has been proposed to overcome the typically slow oxidative addition step in copper catalysis. princeton.edu This strategy involves the generation of an aryl radical through an independent process (e.g., photoredox catalysis), which is then "captured" by the Cu(I) complex, effectively bypassing the traditional oxidative addition barrier. princeton.edu The oxidation of Cu(I) by a thiyl radical has also been studied, leading to the formation of oxidized copper thiolate species. acs.org

Table 2: Evidence Regarding Radical Intermediates in Copper(I) Thiolate Reactions

FindingInterpretationSystem/Reaction
Generation of thiyl radicals observed via EPR spectroscopy. nih.govSupports the ability of Cu(I)-thiolate sulfur to undergo one-electron oxidation.Yeast copper(I) thionein + superoxide.
Absence of radical cyclization products. nih.govArgues against the formation of free aryl radicals in the reaction pathway.Thermal reaction of a (phen)Cu(SR) complex with o-(allyloxy)iodobenzene.
Trifluoromethylation of bromoarenes via dual copper-photoredox catalysis. princeton.eduSupports a mechanism involving aryl radical capture by a Cu(I) complex.Catalytic C-CF₃ bond formation.
Comparison of reactivity with different haloarenes. nih.govThe observed reactivity trends were inconsistent with a simple outer-sphere electron-transfer mechanism.Reaction of a (phen)Cu(SR) complex with 4-chlorobenzonitrile (B146240) vs. 1-bromonaphthalene.

Activation of Small Molecules (e.g., Dioxygen) in Copper(I) Systems

The activation of molecular oxygen (dioxygen, O₂) by copper complexes is a process of immense importance in biology and industrial catalysis. nih.govnih.gov Copper(I) complexes, including those with sulfur-containing ligands like ethylsulfanylbenzene, can react with O₂ to form various reactive copper-oxygen species. researchgate.net This activation typically involves the transfer of one or two electrons from the copper center(s) to the dioxygen molecule. nih.gov

The reaction of a mononuclear copper(I) complex with O₂ can lead to a copper(II)-superoxo species, which has significant radical character ([Cu(II)-O₂•⁻]). nih.govrsc.org In the presence of a second Cu(I) center, a dicopper(II)-peroxo complex, often with a bridging peroxide ligand ([Cu(II)-(μ-O₂²⁻)-Cu(II)]), can be formed. nih.gov

The ligand set plays a critical role in determining the structure and reactivity of the resulting copper-dioxygen adduct. In many biological systems, nitrogen- and oxygen-based ligands (like histidine and water) are common. nih.govnih.gov However, sulfur ligation, from either cysteine thiolates or methionine thioethers, is also crucial. researchgate.netnih.gov The presence of a thioether ligand, structurally related to ethylsulfanylbenzene, has been shown to support the formation of labile copper-dioxygen intermediates. researchgate.net Low-temperature studies on Cu(I) complexes with N₃S thioether ligands revealed the formation of end-on superoxido and μ-1,2-trans-peroxido copper(II) species upon reaction with dioxygen. researchgate.net

These activated oxygen species are capable of performing a variety of oxidative transformations. For instance, copper-oxyl and copper-hydroperoxide intermediates have been implicated in C-H activation and hydroxylation reactions. nih.gov The proposed mechanism often involves an initial hydrogen atom abstraction (HAA) from a substrate by the electrophilic copper-oxygen species, followed by a radical rebound step to form the final oxidized product. nih.gov

Table 3: Common Copper-Dioxygen Species Formed from Cu(I) Precursors

SpeciesFormulaDescription
Copper(II)-Superoxo [L_nCu^(II)-O₂•⁻]⁺A mononuclear complex with a 1:1 Cu:O₂ ratio. The O₂ is bound end-on or side-on and has significant radical character. rsc.org
Dicopper(II)-Peroxo [L_nCu^(II)-(μ-O₂²⁻)-Cu^(II)L_n]²⁺A dinuclear complex where the peroxide ligand bridges two copper(II) centers. Can adopt various bridging geometries (e.g., μ-η²:η², μ-1,2-trans). nih.gov
Copper(II)-Hydroperoxo [L_nCu^(II)-OOH]⁺Formed by the protonation of a superoxo species or by H-atom abstraction from a substrate by a peroxo species. nih.gov
Copper(II)-Oxyl [L_nCu^(II)-O•]⁺A highly reactive species often proposed as an intermediate in oxidation reactions, formed via O-O bond cleavage of a hydroperoxo precursor. nih.gov

Computational and Theoretical Investigations of Copper I Ethylsulfanylbenzene Systems

Density Functional Theory (DFT) Studies on Ground-State Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary computational method for investigating the ground-state geometries and electronic properties of copper(I) thiolate complexes. DFT calculations can accurately predict molecular structures and provide insights into the electronic distribution within the molecule.

Theoretical studies on copper(I) complexes often employ a variety of functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, hybrid functionals like B3LYP and M06 are commonly used, often in conjunction with basis sets such as 6-31G(d,p) for main group elements and more sophisticated basis sets like DZVP or SDD for the copper atom. mdpi.commdpi.com Dispersion corrections are also sometimes included to better account for non-covalent interactions, such as π-stacking. academie-sciences.fr

DFT calculations are instrumental in determining key geometrical parameters, including bond lengths and angles. For many copper(I) complexes, the calculated geometries show good agreement with experimental data obtained from X-ray crystallography, with deviations in bond angles often being within a few degrees. mdpi.com The electronic structure is also a key output of DFT studies. The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and electronic properties of the complex. rsc.org For instance, in various copper complexes, the HOMO is often localized on the copper and/or the thiolate sulfur, while the LUMO may be centered on other ligands or distributed across the complex. This distribution of frontier orbitals is crucial for understanding charge transfer processes.

The table below summarizes typical parameters and findings from DFT studies on copper(I) complexes, providing a general framework for what would be expected for copper(1+);ethylsulfanylbenzene systems.

Parameter Typical Computational Approach Key Findings and Insights
Ground-State Geometry DFT (e.g., B3LYP, M06, PBE) with basis sets like 6-31G(d,p) and DZVP. mdpi.comacademie-sciences.frPrediction of bond lengths (e.g., Cu-S, Cu-N), bond angles, and overall coordination geometry (e.g., distorted tetrahedral). Good agreement with experimental X-ray data is often achieved. mdpi.com
Electronic Structure Analysis of molecular orbitals (HOMO, LUMO), Mulliken or Löwdin population analysis. nih.govDetermination of HOMO-LUMO gap, which relates to chemical reactivity and stability. Identification of the nature of frontier orbitals (e.g., metal-centered, ligand-centered).
Thermodynamic Properties Frequency calculations following geometry optimization.Calculation of Gibbs free energies, enthalpies, and entropies, which are essential for predicting reaction favorability. researchgate.net

This table is a representative summary based on computational studies of related copper complexes.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving copper(I) thiolate complexes. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and the characterization of transition states.

For copper-catalyzed reactions, several mechanistic pathways are often considered, such as oxidative addition/reductive elimination, single-electron transfer (SET), and sigma-bond metathesis. nih.gov Computational studies can calculate the energy barriers associated with each of these pathways, thereby predicting the most likely mechanism. nih.gov The transition state is a critical point on the reaction coordinate, and its geometry and energy determine the reaction rate. Computational methods can locate these transition state structures and a frequency calculation can confirm their nature (i.e., having one imaginary frequency). smu.edu

For example, in the context of Ullmann-type coupling reactions catalyzed by copper(I) complexes, computational studies have been used to investigate the relative favorability of different mechanistic proposals. nih.gov These studies have shown that the nature of the ligand and the nucleophile can significantly influence whether the reaction proceeds via an SET or an oxidative addition pathway. nih.gov The calculated activation barriers for these steps provide a quantitative basis for understanding experimentally observed selectivities. nih.gov

The following table outlines the general approach and outcomes of using computational modeling to study reaction mechanisms.

Aspect of Reaction Mechanism Computational Technique Information Gained
Reaction Pathway Mapping Intrinsic Reaction Coordinate (IRC) calculations. smu.eduConnects transition states to the corresponding reactants and products, confirming the proposed reaction path.
Transition State Characterization Transition state optimization followed by frequency analysis. smu.eduProvides the geometry and energy of the transition state, which is crucial for calculating reaction rates.
Intermediate Identification Geometry optimization of proposed intermediate structures.Determines the stability of potential intermediates along the reaction pathway.
Thermodynamic and Kinetic Analysis Calculation of reaction and activation energies (often Gibbs free energies). researchgate.netPredicts the spontaneity and rate of a reaction, allowing for comparison between different mechanistic possibilities.

This table illustrates the general workflow for the computational elucidation of reaction mechanisms.

Advanced Quantum Chemical Calculations for Detailed Bonding Analysis

Beyond standard DFT calculations of geometry and energy, more advanced quantum chemical methods can provide a deeper understanding of the nature of chemical bonds within molecules like this compound. These methods analyze the electron density and wave function to quantify and characterize the interactions between atoms.

One such method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density. researchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of the interaction as either shared (covalent) or closed-shell (ionic, van der Waals). The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. researchgate.net

Another approach involves the analysis of molecular orbitals in terms of their constituent atomic orbitals. This can be done through methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution, hybridization, and donor-acceptor interactions between orbitals. Furthermore, energy decomposition analysis (EDA) can partition the total interaction energy between fragments (e.g., the copper(I) cation and the ethylsulfanylbenzene anion) into physically meaningful components such as electrostatic interaction, Pauli repulsion, and orbital interaction.

The table below summarizes some advanced computational techniques for bonding analysis.

Analysis Method Key Concepts Insights into Chemical Bonding
Quantum Theory of Atoms in Molecules (QTAIM) Bond Critical Points (BCPs), electron density (ρ), Laplacian of electron density (∇²ρ). researchgate.netCharacterizes the nature of chemical bonds (e.g., covalent vs. ionic) based on the topology of the electron density.
Natural Bond Orbital (NBO) Analysis Localized bonding orbitals, lone pairs, and antibonding orbitals.Quantifies charge transfer, hybridization, and delocalization effects, providing a Lewis-like picture of bonding.
Energy Decomposition Analysis (EDA) Partitioning of interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms.Provides a quantitative understanding of the forces driving bond formation.
Overlap Population Analysis Crystal Orbital Overlap Population (COOP) or Crystal Orbital Hamilton Population (COHP). nih.govAnalyzes bonding, non-bonding, and anti-bonding contributions to the density of states in periodic systems.

This table provides an overview of advanced methods for chemical bonding analysis.

Molecular Dynamics Simulations for Understanding Solution-Phase Dynamics

While quantum chemical calculations are excellent for studying individual molecules or small clusters in the gas phase, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. omicsonline.org MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. mdpi.com

For a species like this compound, MD simulations can provide insights into its solvation structure, that is, how solvent molecules arrange themselves around the solute. This is crucial as solvent interactions can significantly affect the stability and reactivity of the complex. nih.gov MD simulations can also be used to study the dynamics of aggregation, where multiple complex molecules might come together to form larger clusters in solution.

Furthermore, MD simulations can be used to calculate various properties, such as radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. chemrxiv.org For instance, the Cu-S RDF would reveal the average distance and distribution of sulfur atoms around a central copper atom in solution. By running simulations at different temperatures, one can also study dynamic processes like ligand exchange or conformational changes. researchgate.net There have been MD studies on benzenethiolate (B8638828) on gold surfaces, which provide a model for how the aromatic and sulfur components of this compound might interact with surfaces or other molecules in a condensed phase. acs.org

The following table summarizes the applications of molecular dynamics simulations for studying solution-phase behavior.

Phenomenon MD Simulation Output Derived Information
Solvation Structure Radial Distribution Functions (RDFs), coordination number analysis. chemrxiv.orgDescribes the arrangement and number of solvent molecules in the coordination shells around the solute.
Complex Dynamics Mean Square Displacement (MSD), diffusion coefficients. chemrxiv.orgQuantifies the translational motion of the complex within the solvent.
Conformational Changes Analysis of dihedral angles and bond distances over time.Reveals the flexibility of the complex and the presence of different stable conformations in solution.
Aggregation Cluster analysis. chemrxiv.orgIdentifies the formation and size distribution of aggregates of the complex in solution.

This table highlights the utility of molecular dynamics simulations in understanding the behavior of molecules in solution.

Applications of Copper I Ethylsulfanylbenzene Complexes in Chemical Transformations

Catalytic Applications in Organic Synthesis

Copper(I) ethylsulfanylbenzene and its derivatives are instrumental in modern organic synthesis, offering an inexpensive and less toxic alternative to precious metal catalysts. nih.gov Their diverse reactivity has been harnessed to facilitate a wide array of synthetic methodologies.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Cycloadditions)

Copper(I) thiophenolate complexes are effective catalysts for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. jconsortium.com These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

One of the most significant applications is in cross-coupling reactions . While traditionally dominated by palladium catalysts, copper-mediated cross-coupling reactions have gained prominence due to the lower cost of copper. tcichemicals.com Copper(I) thiophenolate complexes can catalyze Ullmann-type reactions, which involve the coupling of aryl halides with various partners. nih.govtcichemicals.com For instance, copper(I) 2-thiophenecarboxylate (CuTC), a related thiolate complex, has been shown to catalyze Ullmann couplings at room temperature and also acts as a co-catalyst in some palladium-catalyzed reactions like the Liebeskind-Srogl cross-coupling. tcichemicals.com Supported copper nanoparticles have also demonstrated efficacy in palladium- and ligand-free cross-coupling reactions to form carbon-carbon bonds. rsc.org

Conjugate addition reactions represent another area where copper(I) thiophenolate catalysts excel. Specifically, well-defined chiral copper(I) aminoarenethiolates have been successfully employed in the asymmetric conjugate addition of organozinc reagents to Michael acceptors, achieving high conversions and enantioselectivities up to 83%. uu.nlnih.gov These reactions are crucial for the stereocontrolled synthesis of complex molecules.

While the use of copper(I) ethylsulfanylbenzene in cycloaddition reactions is less documented, the fundamental reactivity of copper acetylides, often generated in situ from copper(I) sources and terminal alkynes, in [3+2] cycloadditions (Click chemistry) is a cornerstone of modern synthetic chemistry. nih.gov

Table 1: Examples of Copper(I) Thiophenolate Catalyzed C-C Bond Forming Reactions

Reaction Type Catalyst System Substrates Product Type Key Findings Reference(s)
Asymmetric Conjugate Addition Chiral copper(I) aminoarenethiolates Diethylzinc (B1219324), Cyclohexenone Chiral ketones Up to 83% ee. uu.nlnih.gov
Cross-Coupling (Ullmann-type) Copper(I) 2-thiophenecarboxylate Aryl halides, Alkynes Diarylalkynes Proceeds at room temperature. tcichemicals.com
Cross-Coupling Copper nanoparticles on zeolite Aryl iodides, Arylacetylenes Diarylalkynes Reusable catalyst. rsc.org

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Oxidation)

The formation of bonds between carbon and heteroatoms such as nitrogen, sulfur, and oxygen is a frequent transformation in the synthesis of biologically active compounds and functional materials. researchgate.net Copper(I) ethylsulfanylbenzene complexes have proven to be competent catalysts for these transformations. nih.govresearchgate.net

Carbon-Nitrogen (C-N) Bond Formation (Amination): Aminoarenethiolate-copper(I) complexes, which are structurally related to copper(I) ethylsulfanylbenzene, have been shown to be efficient catalysts for the N-arylation of amines and imidazoles with aryl bromides. jconsortium.com These reactions can be performed under solvent-free conditions or in a solvent like NMP, providing high yields of the corresponding N-arylated products. jconsortium.com The development of copper-catalyzed amination reactions, often referred to as Ullmann-Goldberg reactions, has been a significant focus, offering a cheaper alternative to palladium-catalyzed methods. nih.govnih.gov

Carbon-Sulfur (C-S) Bond Formation: The synthesis of aryl sulfides is of great importance due to their presence in many biologically active molecules. nih.gov Copper(I) thiophenolato complexes have been synthesized and shown to be kinetically and chemically competent intermediates in the copper-catalyzed thioetherification of aryl halides. nih.gov For example, complexes of copper(I) thiophenolate with phenanthroline ligands react with aryl iodides to form aryl thioethers in high yields. nih.gov Copper nanoparticles supported on zeolite have also been found to be effective and reusable catalysts for the coupling of aryl halides with thiols. rsc.org

Carbon-Oxygen (C-O) Bond Formation (Oxidation): While direct oxidation of C-H bonds to C-O bonds using copper(I) ethylsulfanylbenzene is not as common, the broader field of copper-catalyzed oxidation is well-established. For instance, copper complexes are known to catalyze the oxidation of thioethers. iaea.org In some photocatalytic systems, copper(I) complexes can lead to the formation of superoxide (B77818) from oxygen, which can then participate in oxidation reactions. chemrxiv.org

Table 2: Examples of Copper(I) Thiophenolate Catalyzed C-Heteroatom Bond Forming Reactions

Reaction Type Catalyst System Substrates Product Type Key Findings Reference(s)
N-Arylation Aminoarenethiolate-copper(I) complexes Benzylamine, Bromobenzene N-Benzylaniline High yields (up to 94%) under solvent-free conditions. jconsortium.com
Thioetherification [(phen)Cu(µ-SC₆H₅)]₂ p-Iodotoluene Bis(4-methylphenyl) sulfide (B99878) 99% yield after 3h at 110 °C. nih.gov
Thiolation Copper nanoparticles on zeolite Aryl halides, Thiols Aryl sulfides Reusable catalyst system. rsc.org

Photocatalytic Processes

In recent years, copper-based photocatalysis has emerged as a powerful tool in organic synthesis, leveraging the ability of copper complexes to absorb light and engage in single-electron transfer processes. uni-regensburg.deorientjchem.org Copper(I) complexes, including those with thiolate ligands, are particularly attractive due to their favorable redox properties and low cost. researchgate.net

Copper(I)-phenanthroline complexes, which share coordination features with some ligated copper(I) thiophenolate systems, are excellent photocatalysts for atom-transfer radical addition (ATRA) reactions. uni-regensburg.de These reactions allow for the difunctionalization of alkenes with high atom economy. uni-regensburg.denih.gov For instance, a copper-photocatalyzed strategy has been developed for the selective synthesis of organic thiocyanates and isothiocyanates using benzylic thiocyanates as ATRA reagents. uni-regensburg.de The reaction proceeds via a radical pathway initiated by the reductive C-S bond cleavage of the substrate. uni-regensburg.de

Furthermore, copper(I) clusters with thiol ligands have been investigated for their ability to photo-oxidize biological thiols like cysteine upon irradiation with visible light. chemrxiv.org This process is believed to occur through the formation of superoxide from oxygen, which then oxidizes the thiol. chemrxiv.org This highlights the potential of copper(I) thiolate complexes in light-induced redox processes.

Table 3: Examples of Photocatalytic Processes with Copper(I) Complexes

Process Catalyst System Substrates Product/Transformation Key Findings Reference(s)
Atom-Transfer Radical Addition (ATRA) Cu(dap)₂Cl Alkenes, Benzylic thiocyanates Organic thiocyanates/isothiocyanates High regio- and chemoselectivity. uni-regensburg.de
Thiol Oxidation Copper(I) pyrimidine (B1678525) thiol clusters Cysteine Cysteine dimer (cystine) Catalytic oxidation upon visible light irradiation. chemrxiv.org
ATRA [Cu(dmp)₂]BF₄ Olefins, Trichloromethanesulfenyl chloride α-chloro trichloromethylthioethers Good yields, proceeds via a radical chain mechanism. nih.gov

Stereoselective and Asymmetric Catalysis

The development of stereoselective and asymmetric catalytic methods is a major goal in modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. Copper(I) thiolate complexes have emerged as valuable catalysts in this domain.

Well-defined chiral copper(I) aminoarenethiolates have been successfully used as catalysts in the asymmetric conjugate addition of diethylzinc to Michael acceptors, affording the products with high enantioselectivities (up to 83% ee). uu.nlnih.gov The study of these reactions has revealed interesting differences in reactivity between organozinc and Grignard reagents, with the former giving better results for cyclic enones. uu.nl

More broadly, copper-catalyzed asymmetric additions of various nucleophiles to carbonyl compounds have been developed. For example, a copper-catalyzed strategy for the stereoselective nucleophilic addition of propargylic groups to ketones has been reported, allowing for the construction of highly substituted stereochemical dyads with excellent stereocontrol. nih.gov While not exclusively using thiolate ligands, these studies underscore the potential of copper(I) in generating chiral organocopper intermediates for asymmetric transformations. The use of chiral ligands is key to inducing stereoselectivity in these reactions. yale.edu

Table 4: Examples of Stereoselective and Asymmetric Catalysis with Copper(I) Thiolate Complexes

Reaction Type Catalyst System Substrates Product Type Enantioselectivity (ee) Reference(s)
Asymmetric Conjugate Addition Chiral copper(I) aminoarenethiolates Diethylzinc, Cyclohexenone (R)-3-Ethylcyclohexanone Up to 83% uu.nlnih.gov
Asymmetric yne-allylic substitution Copper catalyst with chiral ligand yne-allylic esters, thiazolones Thiazolone derivatives with adjacent chiral centers High diastereo- and enantioselectivity rsc.org
Asymmetric Interrupted Kinugasa Reaction Cu(MeCN)₄PF₆ with chiral ligand Terminal alkynes, nitrones, sulfur electrophiles β-Thiofunctional chiral β-lactams Good to excellent diastereo- and enantioselectivity thieme-connect.de

Role in Materials Science and Supramolecular Chemistry

Beyond their catalytic applications in solution-phase synthesis, copper(I) thiolate complexes, including copper(I) ethylsulfanylbenzene, are valuable building blocks in the construction of solid-state materials with interesting structural and functional properties.

Precursors for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic bridging ligands. cnr.it These materials have attracted significant interest for their potential applications in gas storage, separation, catalysis, and sensing. Copper(I) thiolate complexes are excellent precursors for the synthesis of CPs and MOFs due to the diverse coordination geometries of the d¹⁰ copper(I) ion and the versatile bridging capabilities of thiolate ligands. cnr.itnih.gov

The use of copper(I) and thiol-containing ligands can lead to the formation of CPs with unique structural motifs and physicochemical properties, such as luminescence and electrical conductivity. cnr.itrsc.org For example, copper(I) coordination polymers based on tridentate thioether ligands have been synthesized, exhibiting one-dimensional chain structures. nih.gov The properties of the resulting CPs can be tuned by the careful selection of the organic ligand. cnr.it Copper(I)-thiolate coordination polymers have also been investigated for applications such as in situ temperature sensing. nih.gov The ability of copper(I) thiolate clusters to act as secondary building units allows for the construction of robust and functional frameworks. chemrxiv.org

Table 5: Examples of Coordination Polymers from Copper(I) Thiolate Precursors

Polymer Type Precursors Structural Features Potential Application Reference(s)
1D Coordination Polymer CuX (X = Cl, Br), MeSi(CH₂SMe)₃ Chain structures with tetrahedral copper centers - nih.gov
2D Coordination Polymer Cu(I), 6-mercaptonicotinic acid 2D network with N and S coordination Semiconductor rsc.org
Luminescent Coordination Polymer Copper(I), Thiolate ligands - Optical temperature sensing nih.gov

Assembly of Supramolecular Architectures

The ability of copper(I) ions to form complexes with a variety of ligands, including thiolates, has led to the development of a rich field of supramolecular chemistry. The compound copper(1+);ethylsulfanylbenzene, also known as copper(I) thiophenolate, serves as a fundamental building block in the construction of intricate supramolecular architectures. These assemblies are held together by a combination of coordination bonds and weaker intermolecular forces, leading to structures with diverse dimensionalities and properties.

A notable example is the synthesis of a neutral dimeric copper(I) thiophenolato complex, [(phen)Cu(µ-SC₆H₅)]₂, where 'phen' represents the 1,10-phenanthroline (B135089) ligand. In this structure, two copper(I) atoms are bridged by the sulfur atoms of two thiophenolato ligands, forming a planar Cu₂S₂ ring. Each copper atom adopts a pseudotetrahedral coordination geometry, being ligated by one phenanthroline molecule and two bridging sulfur atoms. This dimeric structure represents a discrete and well-defined supramolecular assembly. rsc.org The formation of such a neutral dimer is in contrast to the ionic structures that can be formed with other ligands, highlighting the directing role of the thiophenolate ligand in the self-assembly process. rsc.org

The versatility of copper(I) thiolate chemistry also allows for the formation of more extended structures. For instance, a trimeric chiral copper(I) thiophenolate has been reported that features intramolecular coordination, demonstrating the potential for creating complex and asymmetric supramolecular assemblies. nih.gov These structures are of significant interest for their potential applications in catalysis, materials science, and molecular recognition. The unique chemical and biological properties of copper have spurred the development of copper-induced supramolecular self-assemblies with promising applications in areas such as artificial catalysts.

The principles of self-assembly in copper chemistry are not limited to simple dimers or trimers. By carefully selecting ligands and reaction conditions, researchers can construct one-, two-, and even three-dimensional supramolecular architectures. nih.gov While these examples may utilize different ligands in addition to the core metal ion, the fundamental concepts of coordination-driven self-assembly are directly applicable to systems involving copper(I) ethylsulfanylbenzene. The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding, dictates the final supramolecular structure.

Table 1: Examples of Supramolecular Architectures based on Copper(I) Thiophenolate and Related Complexes

Complex/Architecture Key Structural Features Dimensionality Potential Application Reference
[(phen)Cu(µ-SC₆H₅)]₂ Neutral dimeric structure with a planar Cu₂S₂ ring; Pseudotetrahedral Cu(I) coordination. 0D (Discrete Dimer) Intermediate in catalysis rsc.org
Trimeric Chiral Copper(I) Thiophenolate Trimeric structure with intramolecular coordination. 0D (Discrete Trimer) Chiral recognition/catalysis nih.gov
1D Supramolecular Chains Linear chains formed through coordination of Cu(I) and Cl⁻ with oxidized donor ligands. 1D High electrical conductivity researchgate.net

Chemical and Gas Sensing Applications (Non-biological)

The unique electronic and photophysical properties of copper(I) thiolate complexes, including this compound, make them attractive candidates for the development of chemical and gas sensors. Many of these sensing applications are based on changes in the luminescence or electrochemical properties of the material upon interaction with an analyte.

Luminescent copper(I)-thiolate complexes have been shown to exhibit pH-responsive photoluminescence (PL). For example, a copper-thiolate complex has been synthesized that displays cyan photoluminescence at a basic pH and switches to light green in an acidic environment. This pH-dependent emission has been harnessed for the development of sensors for both pH and carbon dioxide (CO₂). rsc.org

Furthermore, copper(I)-thiolate coordination polymers have demonstrated potential as optical temperature sensors. These materials can exhibit stable photoemission at elevated temperatures (up to 120 °C). nih.gov By creating composite films of red- and green-emissive copper(I)-thiolate coordination polymers, ratiometric temperature sensing can be achieved, where the ratio of the intensities of the two emissions provides a measure of the temperature. nih.gov

In addition to temperature and pH, copper(I) thiolate complexes can be designed to detect specific volatile organic compounds (VOCs). A one-dimensional copper(I) thiolate coordination polymer has been reported to exhibit vapochromic behavior. The solid-state photoluminescence of this material changes in the presence of vapors of low-molecular-weight alcohols, such as methanol (B129727), while remaining unaffected by other VOCs or water vapor. This selectivity allows for its use in test papers for the detection of methanol vapor at concentrations above 50% in aqueous solutions.

The sensing mechanism in these materials often involves a change in the coordination environment of the copper(I) center or alterations in the intermolecular interactions within the supramolecular structure upon exposure to the analyte. These changes, in turn, affect the electronic structure and, consequently, the photophysical or electrochemical properties of the complex.

Table 2: Sensing Applications of Copper(I) Thiolate Complexes

Sensor Type Analyte Principle of Detection Key Finding Reference
Luminescent Sensor pH, CO₂ pH-responsive switch in photoluminescence from cyan to green. The complex demonstrates reversible switching of its photoluminescent properties. rsc.org
Optical Temperature Sensor Temperature Ratiometric sensing based on the emission of red and green emissive coordination polymers. Composite films allow for temperature reading with good spatial and temporal resolution. nih.gov
Vapochromic Sensor Low-molecular-weight alcohols (e.g., methanol) Change in solid-state photoluminescence upon exposure to alcohol vapors. The sensor shows selectivity for alcohols over other VOCs and water.

Future Directions and Emerging Research Avenues for Copper I Ethylsulfanylbenzene Complexes

Development of Novel Ligand Designs for Enhanced Reactivity and Selectivity

The performance of a copper(I) catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. The next generation of research is moving beyond simple ancillary ligands towards sophisticated, purpose-built molecular scaffolds designed to precisely control the catalyst's environment.

A significant area of development is the creation of sterically demanding ligands. Inspired by the success of bulky N-heterocyclic carbenes (NHCs) like IPr in other areas of catalysis, researchers are designing new "hash" series NHC ligands (IPr#) that provide extreme steric hindrance around the copper center. rutgers.edu This bulk is critical for stabilizing low-coordinate copper(I) species, preventing aggregation, and promoting challenging catalytic steps by creating a specific reaction pocket. rutgers.edursc.org The goal is to activate unconventional and strong chemical bonds that are inaccessible with less hindered catalysts. rutgers.edu

Furthermore, the design of chiral ligands is paramount for asymmetric catalysis. While chiral aminoarenethiolates have shown promise in conjugate additions, achieving high enantioselectivity remains a key challenge. nih.gov Future designs are exploring novel chiral bipyridine ligands. These ligands are engineered to facilitate a closer interaction between the chiral scaffold and the substrate, which is crucial for controlling stereochemistry, especially in reactions forming remote stereocenters. acs.org The modular synthesis of these ligands allows for the fine-tuning of both steric and electronic properties, enabling the systematic optimization of a catalyst for a specific transformation. rutgers.eduacs.org

Exploration of Undiscovered Catalytic Cycles and Transformations

While copper(I) ethylsulfanylbenzene and related thiolate complexes are well-known for mediating C-S cross-coupling reactions, significant research is now directed at uncovering entirely new catalytic transformations. nih.gov This exploration expands the synthetic utility of these versatile catalysts far beyond their traditional roles.

One promising frontier is the involvement of copper thiolates in novel C-H functionalization reactions. Researchers are investigating photoinduced sulfoximine-to-copper charge transfer processes to generate sulfoximinyl radicals, enabling the direct C-H sulfoximination of arenes. acs.org This opens a new pathway for forming C-N bonds using arenes as the source material. Similarly, the development of copper-catalyzed C-H borylation reactions points to new methods for creating valuable carbon-boron bonds. acs.org

The synthesis of complex molecular architectures is also a key target. New copper-catalyzed strategies are being developed for the synthesis of rare, nitrogen-linked medium-sized biaryl ring systems, products that are difficult to obtain through other methods. nih.gov Other novel transformations include the copper-catalyzed synthesis of thiazolidin-2-imines and the cycloisomerization of diynes to produce complex fused heterocyclic systems like chromeno[4,3-b]pyrroles. acs.orgacs.org These reactions often proceed through complex, multistep cascades involving rearrangements and cycloadditions, showcasing the catalyst's ability to orchestrate intricate bond-forming sequences. acs.org

Furthermore, researchers are exploring catalytic cycles that involve different copper oxidation states. Recent work has demonstrated the formation of well-defined organocopper(III) species from copper(I) complexes through a stepwise, aryl-radical-enabled oxidative addition pathway. nih.gov The ability to access and control higher oxidation states opens up a vast, unexplored landscape of potential reactions, including C-C bond-forming reductive elimination from these Cu(III) intermediates. nih.gov Additionally, copper complexes are being investigated as catalysts for the electrochemical reduction of nitrite (B80452) to ammonia, a critical transformation for environmental remediation and sustainable chemistry. acs.org The traditional view of organosulfur compounds as catalyst poisons is being challenged, with new research focusing on harnessing their unique reactivity in transition-metal-catalyzed additions to alkenes and alkynes. researchgate.netnih.gov

Integration into Advanced Functional Materials and Devices

The unique photophysical and electronic properties of copper(I) complexes, including those with thiolate ligands, make them highly attractive candidates for the development of advanced functional materials. Research is increasingly focused on integrating these molecular compounds into solid-state devices and smart materials.

A major area of interest is in the field of organic light-emitting diodes (OLEDs). nsfc.gov.cn Copper(I) complexes can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. acs.orgresearchgate.net The luminescence of these complexes, which can be tuned by modifying the ligands, makes them promising as efficient and cost-effective emitters in next-generation displays and lighting. nsfc.gov.cnnih.gov Specifically, copper(I) thiolate coordination polymers are being investigated as multifunctional materials that exhibit not only luminescence but also semiconducting properties. rsc.org

The responsiveness of these materials to external stimuli is another exciting avenue. Copper(I) thiolate coordination polymers have been shown to exhibit thermochromic (color change with temperature) and mechanochromic (color change with pressure) luminescence. dntb.gov.ua This behavior makes them suitable for applications in sensors, switches, and responsive coatings. The luminescence of copper complexes can be highly sensitive to temperature, allowing for their use as molecular thermometers, for instance, in mapping temperature changes in biological cells or microelectronic circuits. mdpi.com

In the realm of nanotechnology, copper sulfide (B99878) nanoparticles are being explored as contrast agents for photoacoustic imaging, an emerging biomedical imaging modality. mdpi.com Their strong absorption in the near-infrared tissue transparency window and high light-to-heat conversion efficiency make them highly effective for this application. mdpi.com The development of stable, luminescent copper(I)-olefin polymers also points to new possibilities for creating robust, solid-state emissive materials. nsfc.gov.cn

Table 1: Potential Applications of Copper(I) Ethylsulfanylbenzene and Related Thiolate Complexes in Functional Materials

Application AreaRelevant PropertyComplex TypeResearch FindingCitation
OLEDs Thermally Activated Delayed Fluorescence (TADF)Heteroleptic Cu(I) ComplexesCan achieve high photoluminescence quantum yields (>70%) and short decay times, crucial for efficient OLEDs. acs.orgresearchgate.net
Sensors Thermochromic & Mechanochromic LuminescenceCu(I) Thiolate Coordination PolymersLuminescence color changes in response to temperature and pressure, enabling use as environmental sensors. dntb.gov.ua
Semiconductors Electrical Conductivity2D Cu(I) Thiolate Coordination PolymersExhibit semiconductive behavior, with conductivity values suitable for electronic applications. rsc.org
Bioimaging Photoacoustic ContrastCopper Sulfide NanoparticlesStrong light absorption and near-perfect light-to-heat conversion efficiency for high-contrast imaging. mdpi.com
Molecular Thermometry Temperature-Dependent LuminescenceRuthenium complexes with similar principlesLuminescence intensity and lifetime change predictably with temperature, allowing for precise measurement. mdpi.com

Challenges and Opportunities in Computational Design and Prediction for Copper(I) Systems

The complexity of copper-catalyzed reactions presents significant challenges for traditional trial-and-error discovery. Computational chemistry is emerging as an indispensable tool for navigating this complexity, offering powerful methods for catalyst design and mechanism elucidation. mdpi.com However, significant hurdles remain.

One of the primary challenges is the accurate modeling of the electronic structure and reaction pathways of copper complexes. acs.org The presence of multiple, closely-lying electronic states and the potential for various spin states in copper intermediates make calculations demanding. rsc.org Accurately predicting reaction barriers and distinguishing between potential energy and free energy surfaces, which account for entropy and real-world conditions, is crucial for results to be experimentally relevant. acs.orgacs.org Many catalytic cycles are highly branched with numerous low-energy transition states, making the complete mapping of a reaction mechanism computationally expensive and challenging. acs.org

Despite these challenges, the opportunities are immense. Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms, providing insights into the roles of ligands, the nature of active intermediates, and the synergistic effects between the catalyst and reagents. rsc.orgacs.org These computational studies can rationalize experimental observations and guide the development of more efficient catalytic systems. mdpi.com

The most significant opportunity lies in the integration of machine learning (ML) and artificial intelligence (AI) with computational chemistry. acs.org ML models can be trained on large datasets generated from DFT calculations or experimental results to predict catalyst performance with remarkable speed and accuracy. acs.orgresearchgate.net This data-driven approach can rapidly screen vast numbers of potential ligand and catalyst structures, identifying promising candidates for experimental validation and bypassing exhaustive laboratory work. acs.orgnrel.gov ML models are being developed to predict everything from the composition of reaction products to the energy barriers of transition states, accelerating the rational design of catalysts. researchgate.netnrel.gov This synergy between high-throughput computation, machine learning, and targeted experimentation represents the future of catalyst development, promising a shift from intuition-based discovery to a computationally driven, predictive science. acs.orgacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.